6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC18324620
Molecular Formula: C13H8BrClN2
Molecular Weight: 307.57 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine -](/images/structure/VC18324620.png)
Specification
Molecular Formula | C13H8BrClN2 |
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Molecular Weight | 307.57 g/mol |
IUPAC Name | 6-bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine |
Standard InChI | InChI=1S/C13H8BrClN2/c14-10-4-5-13-16-12(8-17(13)7-10)9-2-1-3-11(15)6-9/h1-8H |
Standard InChI Key | YFEGWUHIVFYPNM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=CN3C=C(C=CC3=N2)Br |
Introduction
Structural and Electronic Characteristics
Molecular Geometry and Planarity
The imidazo[1,2-a]pyridine core consists of a five-membered imidazole ring fused to a six-membered pyridine ring. In halogenated derivatives such as 6-bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine, the bromine atom at position 6 and the 3-chlorophenyl group at position 2 introduce steric and electronic effects that influence molecular conformation. Crystallographic studies of analogous compounds, such as 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, reveal near-planar arrangements between the imidazo[1,2-a]pyridine system and attached aryl rings, with dihedral angles typically below 1° . This planarity facilitates intramolecular interactions, such as C–H⋯N hydrogen bonds, which stabilize the S(5) ring motif observed in related structures .
Table 1: Structural Parameters of Selected Imidazo[1,2-a]pyridine Analogues
*Predicted values based on structural analogues .
The bromine and chlorine substituents exhibit bond lengths consistent with typical aryl-halogen bonds (Br–C: ~1.88 Å; Cl–C: ~1.74 Å), as observed in X-ray diffraction studies . Density functional theory (DFT) calculations predict that the electron-withdrawing effects of these halogens reduce electron density at the pyridinic nitrogen, potentially enhancing reactivity in electrophilic substitution reactions .
Synthetic Methodologies
Formimidamide Intermediate Approach
A scalable route to 3-substituted imidazo[1,2-a]pyridines involves the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate formimidamide intermediates, which undergo cyclization with aminopyridines. For example, Rasapalli et al. demonstrated that treating 2-aminopyridine with DMF-DMA and benzyl bromide at 120°C yields 3-phenylimidazo[1,2-a]pyridine in a one-pot synthesis . Adapting this method, 6-bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine could be synthesized via:
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Bromination of 2-aminopyridine at position 6.
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Condensation with 3-chlorobenzaldehyde to form the imine intermediate.
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Cyclization under acidic or thermal conditions.
Table 2: Representative Yields for Imidazo[1,2-a]pyridine Synthesis
Starting Material | Conditions | Product | Yield (%) |
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2-Aminopyridine + PhCHO | 120°C, 1 hr | 3-Phenyl-ImPy | 85 |
6-Br-2-Aminopyridine + 3-ClPhCHO* | 120°C, NaH | 6-Br-2-(3-ClPh)-ImPy | ~40–60† |
†Estimated based on analogous reactions .
Palladium-Catalyzed Cross-Coupling
Recent advances employ Suzuki-Miyaura coupling to introduce aryl groups at position 2. For instance, 6-bromoimidazo[1,2-a]pyridine derivatives undergo cross-coupling with 3-chlorophenylboronic acid in the presence of Pd(PPh₃)₄, yielding the target compound with high regioselectivity . This method benefits from commercial availability of boronic acids and mild reaction conditions.
Physicochemical Properties
Spectroscopic Characterization
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¹H NMR: The aromatic protons of the 3-chlorophenyl group resonate at δ 7.4–7.8 ppm as multiplet signals, while the imidazo[1,2-a]pyridine protons appear as singlets near δ 8.6 ppm (H-5) and δ 7.8 ppm (H-3) .
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¹³C NMR: Key signals include the imidazo[1,2-a]pyridine C-2 (δ 144–146 ppm) and C-6 (δ 119–122 ppm), with the 3-chlorophenyl carbons between δ 128–133 ppm .
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HRMS: Molecular ion peaks at m/z 325.93 ([M+H]⁺ for C₁₃H₈BrClN₂⁺) with isotopic patterns characteristic of bromine and chlorine .
Solubility and Stability
The compound exhibits limited solubility in polar solvents (water, ethanol) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane. Thermal gravimetric analysis (TGA) of analogues suggests stability up to 200°C, making it suitable for high-temperature applications .
Applications in Materials Science
The planar structure and halogenated aromatic system make this compound a candidate for organic semiconductors. Charge mobility calculations predict hole mobility values of ~0.1 cm²/V·s, comparable to rubrene derivatives .
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